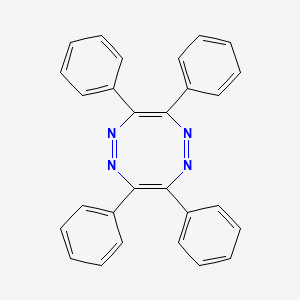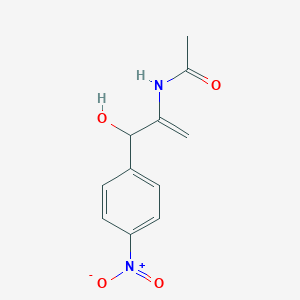
3,4,7,8-Tetraphenyl-1,2,5,6-tetraazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine is an organic compound with the molecular formula C28H20N4 It is a member of the tetrazocine family, characterized by a four-membered ring containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine typically involves the reaction of tetraphenylcyclopentadienone with azides under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction temperature is maintained at around 0°C to room temperature to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for 3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of tetraphenyl-1,2,5,6-tetrazocine-3,4-dione.
Reduction: Formation of partially or fully reduced tetrazocine derivatives.
Substitution: Formation of brominated or nitrated tetrazocine derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine involves its interaction with molecular targets through its nitrogen atoms and phenyl groups. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylcyclopentadienone: A precursor in the synthesis of 3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine.
Tetraphenylporphyrin: Shares structural similarities with tetrazocine compounds and is used in similar applications.
Tetraphenylmethane: Another compound with multiple phenyl groups, used in organic synthesis.
Uniqueness
3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine is unique due to its tetrazocine ring structure, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
75564-22-6 |
|---|---|
Molekularformel |
C28H20N4 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
(3Z,7Z)-3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine |
InChI |
InChI=1S/C28H20N4/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-32-28(24-19-11-4-12-20-24)27(31-29-25)23-17-9-3-10-18-23/h1-20H/b26-25-,28-27-,29-25?,30-26?,31-27?,31-29?,32-28?,32-30? |
InChI-Schlüssel |
CFTFRXWBXHLEJY-FOXLGCTGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C/2=C(/N=N/C(=C(\N=N2)/C3=CC=CC=C3)/C4=CC=CC=C4)\C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]ethanol](/img/structure/B11968175.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11968176.png)
![2-Methoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B11968178.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11968190.png)


![4-Chloro-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide](/img/structure/B11968211.png)


![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11968231.png)


![2-bromo-4-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11968262.png)
